Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Description

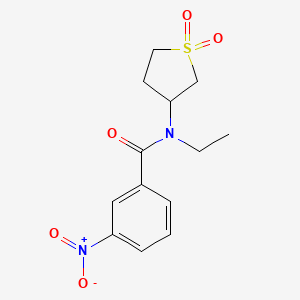

The compound "Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-" is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring, an ethyl group, and a tetrahydro-1,1-dioxido-3-thienyl moiety attached to the amide nitrogen.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-2-14(12-6-7-21(19,20)9-12)13(16)10-4-3-5-11(8-10)15(17)18/h3-5,8,12H,2,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLFVFEESSFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181714 | |

| Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898405-32-8 | |

| Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898405-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:

Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

Thienyl Group Addition: The tetrahydro-1,1-dioxido-3-thienyl moiety is incorporated through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-, with the molecular formula C₁₃H₁₆N₂O₅S, is an organic compound featuring a benzamide core, an ethyl group, a nitro group, and a tetrahydro-1,1-dioxido-3-thienyl moiety.

Scientific Research Applications

- Chemistry This compound is used as a precursor in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial and antioxidant properties.

- Medicine The compound is explored for potential therapeutic effects, particularly in developing new drugs.

- Industry It is utilized in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl) involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The thienyl moiety may contribute to the compound’s overall stability and reactivity.

Preparation Methods

The synthesis of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:

- Ethylation The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

- Thienyl Group Addition The tetrahydro-1,1-dioxido-3-thienyl moiety is incorporated through a cyclization reaction involving sulfur-containing reagents.

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Reactions

Major products include:

- Oxidation: Sulfoxides and sulfones

- Reduction: Amines

- Substitution: Various substituted benzamides depending on the reagents used.

Mechanism of Action

The mechanism of action of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The thienyl moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group (strong electron-withdrawing) contrasts with methoxy or diethylamino groups (electron-donating) in analogs, which may influence reactivity in cross-coupling or C–H activation reactions .

- N-Substituent Diversity : The tetrahydrothiophene dioxide moiety is conserved across analogs, but the second N-substituent varies (e.g., benzyl, isopropylbenzyl), affecting steric bulk and solubility .

Physicochemical Properties

- Melting Points : Analogs exhibit melting points between 90°C (Rip-B) and 96°C (Rip-D) . The target compound’s melting point is unrecorded but expected to be similar.

- Boiling Points and Solubility : Compounds with hydrophobic groups (e.g., isopropyl in ) show higher boiling points (~633°C) and lower aqueous solubility, whereas polar substituents (e.g., methoxy in ) may enhance solubility .

Biological Activity

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS Number: 898405-32-8) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a benzamide core , an ethyl group , a nitro group , and a tetrahydro-1,1-dioxido-3-thienyl moiety . Its molecular formula is . The unique arrangement of these functional groups contributes to its diverse biological effects.

The biological activity of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- can be attributed to several mechanisms:

- Nitro Group Participation : The nitro group can engage in redox reactions, potentially leading to the generation of reactive nitrogen species that may exert cytotoxic effects on target cells.

- Enzyme Interaction : The benzamide core may interact with various enzymes and receptors, influencing metabolic pathways.

- Stability and Reactivity : The thienyl moiety enhances the compound's stability and reactivity, providing additional avenues for biological interaction .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that Benzamide derivatives can possess significant antimicrobial properties against various pathogens. For instance, compounds similar to Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- have been evaluated for their effectiveness against bacterial strains .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly valuable in therapeutic contexts where oxidative damage is a concern.

- Antitumor Effects : Preliminary studies indicate that certain benzamide derivatives may demonstrate antitumor effects. For example, a cohort study involving patients treated with related benzamides showed prolonged survival rates in some cases .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives, including Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-:

Applications in Research and Industry

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications:

- Chemical Synthesis : It serves as a precursor in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Its potential therapeutic effects make it a candidate for drug development targeting various diseases.

- Industrial Use : The compound finds applications in producing specialty chemicals and materials due to its unique properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide?

The synthesis can leverage Mannich base chemistry and multi-component reactions (MCRs) . Evidence from heterocyclic systems (e.g., tetrahydro-1,2,4-triazepines) suggests using transamination reactions between ketonic Mannich base hydrochlorides and primary amines to introduce the tetrahydrothienyl moiety . For the benzamide core, coupling reagents like EDCI/HOBt or activated esters (e.g., pentafluorophenyl) may improve yield. Optimize nitro-group placement using directed ortho-metalation or electrophilic nitration, validated by HPLC purity checks .

Advanced: How can computational tools predict thermodynamic properties of this compound for reaction optimization?

Use Crippen’s fragmentation method and Joback group contribution theory to estimate logP, vapor pressure, and solubility. Cross-validate with NIST Webbook data for nitro-aromatics and sulfone-containing compounds . For reaction enthalpy (ΔrH°), combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental calorimetry to resolve discrepancies between predicted and observed values .

Basic: What analytical techniques are critical for structural elucidation?

Prioritize X-ray crystallography refined via SHELXL for unambiguous stereochemical assignment of the tetrahydrothienyl-dioxido group . Complement with 2D NMR (e.g., HSQC, HMBC) to resolve NOE correlations between the ethyl-nitrobenzamide and thienyl moieties. High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight and nitro-group fragmentation patterns .

Advanced: How to design assays evaluating mitochondrial carrier inhibition (e.g., ARALAR)?

Reference Santa Cruz Biotechnology’s ARALAR inhibitors (e.g., sc-478170) as a benchmark. Use isolated mitochondrial assays to measure aspartate-glutamate shuttle activity. Monitor NADH/NAD+ ratios via fluorescence and validate using siRNA knockdown controls. Dose-response curves (IC50) should account for the compound’s logP (predicted ~2.5–3.0) to optimize membrane permeability .

Basic: What are key considerations for chromatographic purification?

Employ reverse-phase HPLC with a C18 column and gradient elution (ACN/water + 0.1% TFA). Adjust pH to 2.5–3.0 to protonate the benzamide nitrogen, improving peak symmetry. For scale-up, switch to flash chromatography with silica gel and ethyl acetate/hexane (3:7), guided by TLC Rf values .

Advanced: How to resolve contradictions in reported solubility data?

Reconcile discrepancies using molecular dynamics simulations (e.g., GROMACS) to model solvation shells in polar (water) and non-polar (octanol) solvents. Experimentally, perform shake-flask assays at 25°C with UV/Vis quantification. Compare results to Crippen-based predictions and adjust for nitro-group dipole interactions .

Basic: What safety protocols are essential given limited toxicity data?

Assume acute toxicity based on structural analogs (e.g., nitrobenzamides). Use P95 respirators and nitrile gloves during synthesis. Store in amber vials under argon to prevent nitro-group photodegradation. Refer to Indagoo safety guidelines for spill management and waste disposal .

Advanced: How to probe reaction mechanisms for byproduct formation?

Apply isotopic labeling (e.g., 15N in the nitro group) with LC-MS/MS to track unexpected intermediates. For Mannich-type steps, conduct kinetic studies under varying pH (4–9) to identify rate-limiting steps. Use DFT transition-state modeling to predict competing pathways (e.g., nucleophilic attack vs. elimination) .

Basic: Which databases provide reliable crystallographic data for this compound?

Access the Cambridge Structural Database (CSD) for sulfolane and benzamide motifs. Cross-reference with SHELXTL-refined structures to validate bond lengths and angles. For non-covalent interactions (e.g., S=O···H-N), use Mercury software to analyze packing diagrams .

Advanced: How to optimize bioavailability for in vivo studies?

Perform logD7.4 measurements (octanol/PBS) and compare to predicted values. Introduce prodrug strategies (e.g., esterification of the sulfone) to enhance permeability. Use PBPK modeling (GastroPlus) to simulate absorption in the GI tract, adjusting particle size (<10 µm) via jet milling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.